molecular formula C12H24O2 B1614607 3-Octyl butyrate CAS No. 20286-45-7

3-Octyl butyrate

Cat. No.: B1614607
CAS No.: 20286-45-7
M. Wt: 200.32 g/mol
InChI Key: USSKZVIXWTWCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptyl butyrate, also known as 2-heptanol butanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Heptyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Heptyl butyrate has been primarily detected in urine. Within the cell, 2-heptyl butyrate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Heptyl butyrate has a fruity, green, and vegetable taste.

Properties

CAS No.

20286-45-7

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

octan-3-yl butanoate

InChI

InChI=1S/C12H24O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h11H,4-10H2,1-3H3

InChI Key

USSKZVIXWTWCGK-UHFFFAOYSA-N

SMILES

CCCCCC(CC)OC(=O)CCC

Canonical SMILES

CCCCCC(CC)OC(=O)CCC

density

0.858-0.863 (20°)

20286-45-7
39026-94-3

physical_description

Colourless liquid;  Green herbaceous odour 

solubility

Practically insoluble or insoluble in water;  soluble in fats and oils
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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